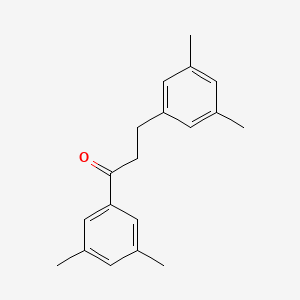

3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

説明

3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-72-8) is a propiophenone derivative characterized by two methyl groups at the 3' and 5' positions of the ketone-bearing aromatic ring and a 3,5-dimethylphenyl group attached to the propanone backbone. Its molecular formula is C₁₉H₂₂O (MW: 266.38 g/mol).

特性

IUPAC Name |

1,3-bis(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-7-14(2)10-17(9-13)5-6-19(20)18-11-15(3)8-16(4)12-18/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBCDZSCLFHXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644901 | |

| Record name | 1,3-Bis(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-72-8 | |

| Record name | 1,3-Bis(3,5-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride, such as 3,5-dimethylbenzoyl chloride, and an aromatic compound, such as 3,5-dimethylbenzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Another synthetic route involves the use of Grignard reagents. In this method, 3,5-dimethylphenylmagnesium bromide is reacted with 3,5-dimethylbenzoyl chloride to form the desired ketone. This reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products

Oxidation: The major products of oxidation reactions are carboxylic acids or ketones with additional oxygen-containing functional groups.

Reduction: Reduction reactions yield alcohols as the primary products.

科学的研究の応用

3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.

Industry: It is used in the production of specialty chemicals, including fragrances and dyes.

作用機序

The mechanism of action of 3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects may be mediated through interactions with specific enzymes or receptors, influencing metabolic pathways or cellular processes.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physical properties of propiophenone derivatives are highly dependent on substituent positions and electronic characteristics. Key comparisons include:

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS: 898753-63-4)

- Structure : The attached phenyl group has 2,5-dimethyl substituents instead of 3,5-dimethyl.

- This steric effect may also alter crystallization behavior, as seen in acetamide derivatives where substituent positions significantly affect crystal packing .

3',5'-Dimethyl-3-(4-methylphenyl)propiophenone

- Structure : A para-methyl group on the attached phenyl ring instead of 3,5-dimethyl.

- Impact : Para-substitution creates a linear electronic effect, enhancing conjugation but reducing steric bulk. This may increase solubility compared to the 3,5-dimethyl analog, though lipophilicity remains high due to methyl groups .

Fluorinated Analogs (e.g., 3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone)

- Structure : Electron-withdrawing fluorine substituents replace methyl groups.

- For example, N-(3,5-difluorophenyl)carboxamides exhibit PET-inhibiting activity (IC₅₀ ~10 µM), suggesting fluorinated propiophenones may show similar bioactivity .

Lipophilicity and Bioactivity

Methyl groups increase lipophilicity, which correlates with membrane permeability and bioavailability. However, excessive lipophilicity may reduce aqueous solubility. For instance:

- 3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone: High lipophilicity due to four methyl groups. This property is advantageous for agrochemical applications (e.g., herbicides) but may limit solubility in polar solvents.

- N-(3,5-dimethylphenyl)carboxamides: Demonstrated strong PET inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, indicating that methyl-substituted aromatic systems are effective in disrupting photosynthetic pathways .

Crystallography and Solid-State Properties

Meta-substituted aromatic systems often exhibit predictable crystallization patterns. For example:

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide : Crystallizes with two molecules per asymmetric unit, indicating complex packing influenced by meta-methyl groups .

- This compound: Likely forms stable crystals due to symmetrical substituents, though experimental data is needed to confirm lattice parameters.

Data Table: Key Properties of Propiophenone Derivatives

Research Implications and Gaps

- Bioactivity: While methyl-substituted carboxamides show PET inhibition, propiophenone analogs require empirical testing to confirm similar mechanisms.

- Synthetic Applications: The compound’s symmetrical structure makes it a candidate for ligand design in organometallic catalysis, analogous to bis(3,5-dimethylphenyl)phosphine derivatives used in asymmetric synthesis .

- Environmental Impact : High lipophilicity raises concerns about bioaccumulation, necessitating ecotoxicological studies.

生物活性

3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H18O and features a propiophenone backbone with two methyl groups on both the 3 and 5 positions of the phenyl ring. This structure contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study conducted by demonstrated that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly in breast and prostate cancer models. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, a study highlighted that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.

- Receptor Binding : It has been suggested that it can bind to estrogen receptors, potentially modulating estrogen signaling pathways which are crucial in hormone-dependent cancers .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes some key characteristics:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor binding |

| 4'-Methylpropiophenone | Moderate | Moderate | Enzyme inhibition |

| 4'-Fluoropropiophenone | Yes | Low | Receptor binding |

Case Studies

- Antimicrobial Study : In a controlled laboratory setting, researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts post-treatment, indicating strong antimicrobial potential .

- Cancer Cell Line Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。